molecular formula C13H13NO B10842694 3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one

3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one

Cat. No.: B10842694
M. Wt: 199.25 g/mol
InChI Key: LNTWPSKEEYNUKK-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one is a heterocyclic compound that belongs to the class of quinolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a tandem Horner–Wadsworth–Emmons olefination/cyclization reaction . This method allows for the facile access to substituted quinolizines encoded with a range of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolizinones.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinolizines and quinolizinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of human steroid 5 alpha-reductase, it binds to the enzyme’s active site, preventing the conversion of testosterone to dihydrotestosterone . This inhibition can lead to reduced androgenic activity, which is beneficial in treating conditions like benign prostatic hyperplasia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one is unique due to its specific structural configuration and the range of functional groups that can be introduced through various synthetic routes. This versatility makes it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4,4a,5,6-tetrahydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C13H13NO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-8,11H,5-6,9H2

InChI Key

LNTWPSKEEYNUKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N3C1CC(=O)C=C3

Origin of Product

United States

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